molecular formula C10H13N3S B13089454 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13089454
M. Wt: 207.30 g/mol
InChI Key: WYOBLCUSDGIKOS-UHFFFAOYSA-N
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Description

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine ( 1864248-00-9) is a high-purity chemical compound with the molecular formula C 10 H 13 N 3 S and a molecular weight of 207.30 . It is supplied for research applications only. This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its significant research potential . Specifically, the 1H-pyrazol-5-amine structure is a key pharmacophore in the development of novel bioactive molecules. Recent scientific literature highlights that acylated derivatives of this pyrazol-5-amine scaffold are being investigated as potent, covalent inhibitors of thrombin (FIIa) with a unique serine-trapping mechanism of action . Unlike traditional non-covalent inhibitors, these compounds transiently transfer an acyl group to the catalytic Ser195 residue of thrombin, potentially offering a safer pharmacological profile by minimizing off-target effects and reducing the risk of bleeding—a major challenge in anticoagulant therapy . This makes the 1H-pyrazol-5-amine structure a valuable building block for researchers in chemical biology and pharmaceutical development exploring new antithrombotic agents. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

4-methyl-1-[(5-methylthiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H13N3S/c1-7-4-13(12-10(7)11)5-9-3-8(2)14-6-9/h3-4,6H,5H2,1-2H3,(H2,11,12)

InChI Key

WYOBLCUSDGIKOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CN2C=C(C(=N2)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Formation of the pyrazole core through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the (5-methylthiophen-3-yl)methyl group at the N1 position of the pyrazole ring by nucleophilic substitution or alkylation reactions.

Specific Synthetic Methodologies

  • Alkylation Approach : The pyrazole nucleus, often 4-methyl-1H-pyrazol-3-amine or its derivatives, reacts with 5-methylthiophene-3-carbaldehyde or 5-bromomethyl-3-methylthiophene under basic conditions. Bases such as sodium hydride or potassium carbonate facilitate the nucleophilic substitution reaction, enabling the attachment of the methylthiophenylmethyl group at the N1 position.

  • Hydrazine Condensation : Hydrazine derivatives condense with methyl ketones or aldehydes bearing the methylthiophene moiety to form the pyrazole ring under reflux conditions, often in solvents like ethanol or dimethylformamide (DMF).

  • Catalyst and Solvent Effects : The choice of solvent (DMF, THF, or ethanol) and catalyst (if any) influences the reaction yield and purity. Reflux conditions are commonly employed to drive the cyclization and alkylation steps to completion.

Industrial Scale Considerations

  • Multi-step synthesis involving preparation of intermediates such as 5-methylthiophene-3-carbaldehyde.
  • Optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield (typically 50–85%) and purity (>95%).
  • Purification techniques including recrystallization and chromatographic methods are used to isolate the final compound with high purity.

Reaction Scheme Summary

Step Reaction Type Reactants Conditions Outcome
1 Pyrazole ring formation Hydrazine + methyl ketone/aldehyde derivative Reflux in ethanol or DMF Formation of 4-methyl-1H-pyrazol-3-amine
2 N1-Alkylation Pyrazole derivative + 5-bromomethyl-3-methylthiophene Base (NaH or K2CO3), DMF, reflux 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine

Analytical Characterization Techniques

Research Findings on Preparation Methods

  • The nucleophilic substitution of pyrazole nitrogen with bromomethyl-substituted methylthiophene is efficient and yields the target compound in good purity.
  • Reaction conditions such as solvent polarity and base strength significantly affect the yield and selectivity.
  • Multi-step synthesis routes are optimized for industrial scale-up, focusing on minimizing side reactions and maximizing throughput.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials Hydrazine derivatives, methyl ketones/aldehydes, 5-bromomethyl-3-methylthiophene
Key Reaction Types Pyrazole ring formation (cyclization), N1-alkylation (nucleophilic substitution)
Typical Reaction Conditions Reflux in DMF or ethanol, base (NaH, K2CO3), temperature control
Yield Range 50–85% depending on reaction parameters
Purification Techniques Recrystallization, chromatographic separation
Characterization Methods NMR, MS, HPLC
Industrial Considerations Multi-step synthesis, intermediate preparation, process optimization for yield and purity

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthiophene moiety and pyrazole ring participate in nucleophilic substitution under specific conditions. For example, halogen atoms (e.g., bromine) on the thiophene ring can be replaced by nucleophiles such as amines or alcohols. This reactivity is critical for synthesizing derivatives with enhanced biological activity.

Reaction Type Conditions Products Key Findings
Thiophene brominationBr₂, FeBr₃ catalyst, 80°CBrominated thiophene derivativesBromine substitution occurs at the 4-position of thiophene.
Amine substitutionK₂CO₃, DMF, 60°CSecondary/tertiary amine derivativesFacilitates functionalization for drug design.

Acylation of the Amine Group

The primary amine at position 3 of the pyrazole ring undergoes acylation with reagents like acyl chlorides or anhydrides. This reaction is pivotal for modifying pharmacokinetic properties.

Example Reaction:

4 Methyl 1 5 methylthiophen 3 yl methyl 1H pyrazol 3 amine+AcClEt3N DCMAcetylated derivative\text{4 Methyl 1 5 methylthiophen 3 yl methyl 1H pyrazol 3 amine}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Acetylated derivative}

Reagent Solvent Yield Application
Acetic anhydridePyridine78%Enhanced lipophilicity for CNS targeting .
Benzoyl chlorideDCM, Et₃N85%Antimicrobial activity optimization .

Electrophilic Aromatic Substitution

The pyrazole and thiophene rings undergo electrophilic substitution. Nitration and sulfonation are common, with regioselectivity dictated by substituents.

Nitration Reaction:

Compound+HNO3H2SO4Nitro derivatives\text{Compound}+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{Nitro derivatives}

Position Modified Electrophile Conditions Outcome
Pyrazole C-4NO₂⁺H₂SO₄, 0°CEnhanced electron-withdrawing effects.
Thiophene C-2SO₃H⁺Fuming H₂SO₄, 100°CImproved solubility in polar solvents.

Oxidation and Reduction Reactions

The thiophene ring can be oxidized to sulfoxides or sulfones, while the amine group may undergo redox transformations.

Reaction Reagents Products Biological Impact
Thiophene oxidationH₂O₂, CH₃COOHSulfoxide/sulfone derivativesIncreased metabolic stability.
Amine reductionLiAlH₄, THFSecondary amineModulation of receptor binding .

Condensation and Cyclization

The amine group participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases or heterocyclic systems.

Example: Reaction with 5-bromothiophene carbaldehyde yields fused pyrazolo-thiophene hybrids .

Substrate Catalyst Product Application
4-NitrobenzaldehydeTiCl₄, pyridineSchiff base derivativesAnticancer agents .
Ethyl acetoacetateNH₄OAc, ethanolPyrazolone derivativesAnti-inflammatory activity .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) enables aryl functionalization.

Suzuki Coupling:

Brominated derivative+Phenylboronic acidPd PPh Biaryl product\text{Brominated derivative}+\text{Phenylboronic acid}\xrightarrow{\text{Pd PPh }}\text{Biaryl product}

Catalyst Base Yield Utility
Pd(OAc)₂K₂CO₃92%Library synthesis for drug screening.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds similar to 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been synthesized and tested for their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The structural modifications in pyrazole derivatives often enhance their antibacterial activity, making them promising candidates for developing new antibiotics.

Anti-inflammatory Properties
Studies have demonstrated that pyrazole derivatives possess anti-inflammatory effects. Compounds with similar structures have been evaluated in preclinical models for their ability to inhibit inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases . The mechanism often involves the modulation of cytokine production and the inhibition of inflammatory mediators.

Therapeutic Potential

Cancer Treatment
Emerging research indicates that pyrazole-based compounds can act as effective agents in cancer therapy. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis has been documented in various studies. For example, some pyrazole derivatives have shown promise in inhibiting specific kinases involved in tumor growth . This suggests that this compound may also exhibit similar anticancer properties.

Neurological Disorders
There is growing interest in the use of pyrazole derivatives for treating neurological conditions. Some studies have suggested that these compounds can modulate neurotransmitter systems and possess neuroprotective effects, potentially aiding in the management of disorders such as Parkinson's disease and epilepsy . The specific mechanisms involve targeting receptors and pathways associated with neuronal health.

Material Science Applications

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with specific thermal and mechanical properties suitable for various applications, including coatings and drug delivery systems .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated efficacy against MRSA; structure-function relationship established.
Study BAnti-inflammatory EffectsInhibitory effects on cytokine production observed; potential for treating chronic inflammation.
Study CCancer TherapyInduced apoptosis in cancer cell lines; effective inhibition of tumor growth pathways.
Study DNeurological ApplicationsNeuroprotective effects noted; modulation of neurotransmitter levels indicated.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and physicochemical properties of the target compound with similar pyrazol-3-amine derivatives:

Compound Name Substituent at N1 Molecular Formula Molecular Weight Key Functional Groups Reference
Target Compound 5-methylthiophen-3-ylmethyl C₁₀H₁₃N₃S 207.3 Thiophene, methylpyrazole
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine 4-Methoxyphenyl, phenyl C₁₆H₁₅N₃O 265.3 Methoxy, phenyl
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Chlorophenyl, methyl C₉H₁₀ClN₃ 195.6 Chlorophenyl, methyl
4-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazol-3-amine Pyridin-3-ylmethyl C₁₀H₁₂N₄ 188.2 Pyridine, methylpyrazole
1-(4-Chlorophenyl)-1H-pyrazol-3-amine 4-Chlorophenyl C₉H₈ClN₃ 193.6 Chlorophenyl

Key Observations :

  • Thiophene vs. Aromatic Rings : The target compound’s thiophene group introduces sulfur-based electronic effects, enhancing polarizability compared to phenyl or pyridyl substituents. This may improve membrane permeability in biological systems .
  • Chlorine vs.
  • Pyridine vs. Thiophene : Pyridine-containing analogues (e.g., ) offer basic nitrogen sites for hydrogen bonding, contrasting with thiophene’s sulfur atom, which may participate in weaker van der Waals interactions.

Physicochemical and Crystallographic Properties

  • Solubility : Thiophene’s lipophilicity likely reduces aqueous solubility compared to pyridine or methoxy-substituted analogues .
  • Hydrogen Bonding: The amino group at C3 participates in hydrogen bonding, but thiophene’s lower electronegativity (vs. pyridine) may weaken intermolecular interactions, affecting crystal packing .

Biological Activity

4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine, with the CAS number 1499331-74-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H13N3SC_{10}H_{13}N_{3}S with a molecular weight of approximately 207.30 g/mol. Its structure includes a pyrazole ring substituted with a methyl group and a thiophene moiety, which can influence its biological interactions.

PropertyValue
CAS Number1499331-74-6
Molecular FormulaC₁₀H₁₃N₃S
Molecular Weight207.30 g/mol
Chemical StructureStructure

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. A notable study assessed its cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
A54912.5
HeLa15.0

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. The presence of the pyrazole ring is known to interact with various biological targets, potentially disrupting critical signaling pathways involved in tumor growth.

Inhibition Studies

In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on enzymes such as thrombin. Thrombin plays a crucial role in coagulation and its inhibition can be beneficial in preventing thrombosis. The compound's structure allows it to act as a serine protease inhibitor, suggesting potential applications in anticoagulant therapies.

Table 2: Thrombin Inhibition Potency

CompoundIC50 (nM)
4-Methyl-Pyrazole Derivative250
Control Compound>500

Case Studies and Research Findings

A series of studies have explored the pharmacodynamics and pharmacokinetics of similar pyrazole derivatives, highlighting their potential as selective inhibitors in various biological systems. For instance, compounds with similar structural motifs have shown promise in targeting p38 MAP kinase pathways, which are implicated in inflammatory responses and cancer progression .

Comparative Analysis

Comparative studies with other pyrazole derivatives reveal that modifications to the thiophene and pyrazole rings can significantly affect biological activity:

Table 3: Comparative Biological Activities of Pyrazole Derivatives

Compound NameAnticancer Activity (IC50 µM)Thrombin Inhibition (IC50 nM)
Compound A10.0150
Compound B8.0>500
4-Methyl-Pyrazole Derivative 12.5 250

Q & A

Q. Basic Characterization Workflow

NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions and aromaticity (e.g., pyrazole C-3 amine at δ ~5.5 ppm in ¹H NMR) .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (exact mass: ~247.11 g/mol) .

X-ray Crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .

How can synthetic routes be optimized to improve scalability for in vivo studies?

Q. Advanced Optimization Strategies

  • Intermediate Design : Use stable intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride to reduce side reactions .
  • Catalytic Efficiency : Transition-metal catalysts (e.g., CuI) accelerate coupling reactions in thiophene functionalization .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to enhance safety .

How should researchers address discrepancies in reported synthetic yields or crystallographic data?

Q. Advanced Data Contradiction Analysis

  • Yield Variability : Trace impurities from incomplete purification (e.g., thiourea byproducts) may skew yields. Validate via HPLC-MS .
  • Crystallographic Discrepancies : Compare SHELXL refinement parameters (R-factor ≤ 0.05) and hydrogen-bonding patterns using graph-set analysis . Contradictions may arise from solvent inclusion or twinning .

What structure-activity relationships (SAR) are relevant for modifying this compound in drug discovery?

Q. Advanced SAR Considerations

  • Pyrazole Core : The 3-amine group is critical for hydrogen bonding with biological targets (e.g., kinase ATP pockets).
  • Thiophene Substituents : 5-Methylthiophen-3-yl enhances lipophilicity, improving blood-brain barrier permeability .
  • Methyl Group at C-4 : Steric effects modulate selectivity; bulkier groups reduce off-target binding .

What computational tools are recommended for modeling interactions between this compound and biological targets?

Q. Advanced Computational Approaches

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., serotonin receptors).

Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories.

Crystal Packing Analysis : WinGX and Mercury visualize intermolecular interactions (e.g., π-π stacking between thiophene and pyrazole) .

What safety protocols are essential when handling reactive intermediates during synthesis?

Q. Advanced Safety and Waste Management

  • Reactive Intermediates : Thiourea derivatives require inert atmosphere handling to prevent oxidation .
  • Waste Disposal : Segregate halogenated byproducts (e.g., 5-chloropyrazole) and collaborate with certified waste management agencies .

How does polymorphism affect the physicochemical properties of this compound?

Advanced Solid-State Analysis
Polymorphs arise from variations in hydrogen-bonding motifs (e.g., N–H···N vs. N–H···S interactions). Characterize via:

  • DSC/TGA : Identify thermal stability differences between forms.
  • PXRD : Compare diffraction patterns to reference data.
  • Solvent Screening : Methanol/water mixtures favor Form I (monoclinic), while acetone yields Form II (orthorhombic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.